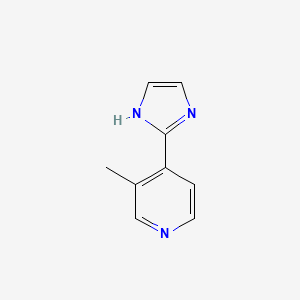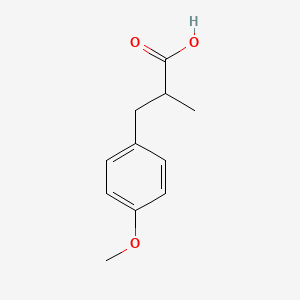
3-(4-Methoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-2-methylpropanoic acid is a chemical compound . It is also known as 4-Methoxyhydrocinnamic acid .
Chemical Reactions Analysis
Carboxylic acids like 3-(4-Methoxyphenyl)-2-methylpropanoic acid can react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat. Neutralization between an acid and a base produces water plus a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)-2-methylpropanoic acid include a melting point of 98-100 °C (lit.) . It appears as white to light beige crystalline powder .Applications De Recherche Scientifique
Pharmacology: Anticonvulsant and Sedative Agent Development
3-(4-Methoxyphenyl)-2-methylpropanoic acid has been explored for its potential in pharmacology, particularly in the development of anticonvulsant and sedative agents. Research indicates that derivatives of this compound exhibit significant activity in primary evaluation tests for anticonvulsant properties . These findings suggest that the compound could serve as a lead for further investigation and development of new medications for treating neurological disorders such as epilepsy.
Material Science: Synthesis of Advanced Materials
In material science, this compound is utilized in the synthesis of substances that require precise chemical properties. Its stability and reactivity make it suitable for creating polymers and other advanced materials with specific characteristics for industrial applications .
Biochemistry: Enzyme Reaction Studies
The compound plays a role in biochemistry, particularly in enzyme reaction studies. It serves as a substrate for certain enzymatic reactions, helping to understand the mechanisms of action and the production of optically active intermediates for pharmaceutical applications .
Agricultural Research: Crop Protection and Growth Regulation
While direct references to the use of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in agricultural research are limited, related compounds have been studied for their potential in crop protection and growth regulation. The insights from these studies could be extrapolated to understand the possible applications of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in agriculture .
Environmental Studies: Degradation of Pollutants
Environmental studies have investigated the use of related methoxyphenyl compounds in the degradation of pollutants. These studies are crucial for developing methods to reduce environmental toxicity and promote sustainability .
Food Industry: Flavor and Fragrance Enhancement
In the food industry, 3-(4-Methoxyphenyl)-2-methylpropanoic acid could potentially be used to enhance flavors and fragrances. The compound’s chemical structure suggests that it could impart desirable aromatic qualities to food products, although specific studies on this application are not readily available .
Safety and Hazards
3-(4-Methoxyphenyl)-2-methylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic to aquatic life and may cause long-lasting harmful effects to aquatic life .
Relevant Papers The relevant papers on 3-(4-Methoxyphenyl)-2-methylpropanoic acid include studies on its pharmacokinetic profiles and its availability from various chemical suppliers .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZKSGFGIEZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



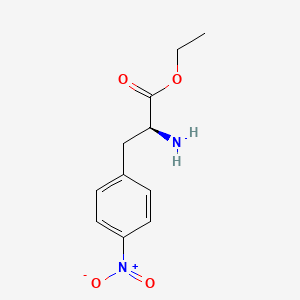
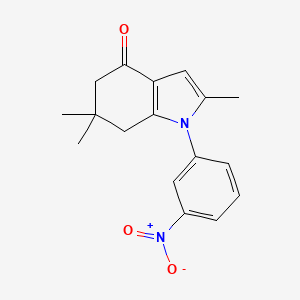
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
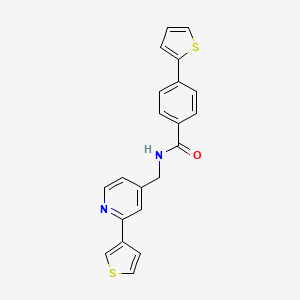
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)
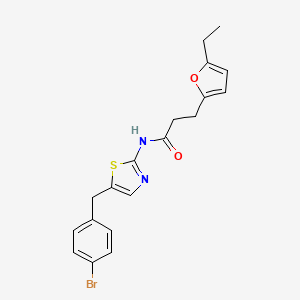
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)
